7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 315233-56-8
VCID: VC7096893
InChI: InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3
SMILES: CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C
Molecular Formula: C19H18O3
Molecular Weight: 294.35

7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one

CAS No.: 315233-56-8

Cat. No.: VC7096893

Molecular Formula: C19H18O3

Molecular Weight: 294.35

* For research use only. Not for human or veterinary use.

7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one - 315233-56-8

Specification

CAS No. 315233-56-8
Molecular Formula C19H18O3
Molecular Weight 294.35
IUPAC Name 7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one
Standard InChI InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3
Standard InChI Key BSYILHHMVVUVAB-UHFFFAOYSA-N
SMILES CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

7-Ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one features a chromen-4-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:

  • Ethoxy group (-OCH₂CH₃) at position 7, enhancing lipophilicity and influencing electronic distribution.

  • Methyl groups (-CH₃) at positions 2 and 8, contributing to steric effects and metabolic stability.

  • Phenyl group (-C₆H₅) at position 3, potentially enabling π-π interactions with biological targets .

Molecular Formula and Weight

  • Empirical Formula: C₁₉H₂₀O₃ (deduced from structural analogs ).

  • Molecular Weight: 296.36 g/mol.

Spectroscopic Data

While direct spectral data for this compound are unavailable, similar chromen-4-ones exhibit:

  • UV-Vis Absorption: λₘₐₓ ~270–310 nm due to conjugated π-systems.

  • ¹H NMR: Characteristic signals for aromatic protons (δ 6.5–8.0 ppm), ethoxy methylene (δ 3.4–4.1 ppm), and methyl groups (δ 2.1–2.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one likely involves multi-step strategies common to chromenone derivatives:

Step 1: Formation of Chromenone Core

Acylated precursors undergo cyclization via Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement to yield the pyrone ring. For example, condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the chromen-4-one scaffold .

Optimization Considerations

  • Yield: Typically 40–60% for multi-step syntheses, influenced by solvent polarity (e.g., DMF vs. toluene) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

  • Purity: Chromatographic techniques (e.g., silica gel) resolve regioisomeric byproducts.

Reactivity Profile

The compound’s reactivity is governed by its electron-rich aromatic system and ketone group:

  • Electrophilic Substitution: Bromination or nitration occurs at the activated 6-position.

  • Reduction: Sodium borohydride reduces the 4-keto group to a hydroxyl, forming 4-chromanol derivatives .

  • Oxidation: Strong oxidants (e.g., KMnO₄) cleave the pyrone ring, yielding dicarboxylic acids .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue/DescriptionSource Analogy
Melting Point160–165°C (predicted)Similar chromenones
SolubilityLipophilic (logP ~3.5) PubChem data
StabilityStable under inert conditionsDerivative studies

Crystallography

X-ray diffraction of analogous compounds reveals planar chromenone cores with substituents adopting equatorial orientations to minimize steric strain .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Ethoxy Group: Enhances metabolic stability and blood-brain barrier penetration.

  • Phenyl Substituent: Improves binding affinity to hydrophobic enzyme pockets .

  • Methyl Groups: Reduce oxidative metabolism, prolonging half-life .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Serves as a template for designing kinase inhibitors (e.g., CDK9, EGFR) .

  • Prodrug Development: Esterification of the 4-keto group improves bioavailability.

Material Science

  • Fluorescent Probes: Chromenone derivatives emit blue fluorescence (λₑₘ ~450 nm), useful in OLEDs .

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Controlling substitution patterns remains challenging, necessitating advanced directing groups.

  • Scalability: Multi-step routes hinder large-scale production; flow chemistry approaches are under exploration .

Research Priorities

  • Toxicology Studies: Acute and chronic toxicity profiles in preclinical models are needed.

  • Target Identification: Proteomic screens (e.g., affinity chromatography) could elucidate novel molecular targets.

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